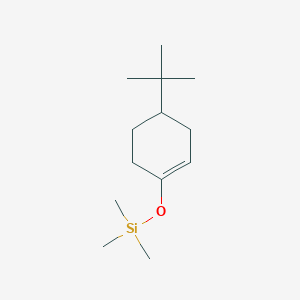

1-(Trimethylsilyloxy)-4-tert-butylcyclohexene

Cat. No. B8552732

M. Wt: 226.43 g/mol

InChI Key: BCKVEAXTYNUKAD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08809567B2

Procedure details

A solution (2.0 ml) of the mixture of 4-tert-butylcyclohexanone (1b) (77.1 mg, 0.500 mmol, 0.250 M) and trimethyl(2-phenylallyl)silane (2d) (85.2 mg, 0.500 mmol, 0.250 M) in toluene/dichloromethane (1:1, volume ratio), solution (2.0 ml) of Tf2NH (1.41 mg, 5.00 μmol, 2.50 mM) in toluene/dichloromethane (1:1, volume ratio), and a solution (5.0 ml) of NEt3 (2.53 mg, 25.0 μmol, 5.00 mM) in toluene/dichloromethane (1:1, volume ratio) were used as solution A, solution B and solution C, respectively. The three kinds of solutions were each loaded in a gas tight syringe, and set on a syringe pump as shown in the above-mentioned schematic diagram. Using a microreactor (manufactured by Techno Applications Co., Ltd., COMET-X01) at room temperature, solution A and solution B were continuously supplied at a flow rate of 150 μl/min, and solution C was supplied at a flow rate of 300 μl/min. A micromixer was set at a place where solution A and solution B were mixed, and a micromixer was also set at a place where mixture A-B and solution C were mixed. A flask containing ice-cooled aqueous sodium hydrogen carbonate solution was set at the outlet of the reaction mixture, and the mixture of A, B and C was collected there. After completion of the reaction, the recovered product was extracted with hexane and the organic layer was dried over sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to give the object product, 4-tert-butyl-1-trimethylsilyloxy-1-cyclohexene (3b) (yield 90%). The time necessary for mixing solution A and solution B (calculated from distance between the two micromixers and flow rate) was 145 sec, and the time necessary for mixing mixture A-B and solution C (calculated from distance from the second micromixer to reaction mixture outlet and flow rate) was 40 sec.

[Compound]

Name

solution C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solution C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

toluene dichloromethane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

[Compound]

Name

solution

Quantity

2 mL

Type

reactant

Reaction Step Seven

Name

toluene dichloromethane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Name

toluene dichloromethane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

[Compound]

Name

solution B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

solution C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

solution A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

solution B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][Si:13](C)([CH3:23])[CH2:14]C(C1C=CC=CC=1)=C.N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.CCN(CC)CC.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.ClCCl>[C:1]([CH:5]1[CH2:6][CH2:7][C:8]([O:11][Si:13]([CH3:23])([CH3:14])[CH3:12])=[CH:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3] |f:4.5,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

solution C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

solution A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

solution B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

solution C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

Step Six

|

Name

|

toluene dichloromethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C.ClCCl

|

Step Seven

[Compound]

|

Name

|

solution

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

77.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1CCC(CC1)=O

|

|

Name

|

|

|

Quantity

|

85.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](CC(=C)C1=CC=CC=C1)(C)C

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

|

|

Name

|

toluene dichloromethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C.ClCCl

|

|

Name

|

toluene dichloromethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C.ClCCl

|

Step Eight

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)CC

|

Step Nine

[Compound]

|

Name

|

solution B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

solution C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

solution A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

solution B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

each loaded in a gas tight syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set on a syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A flask containing ice-

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture of A, B and C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected there

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the recovered product was extracted with hexane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer was dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1CC=C(CC1)O[Si](C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |